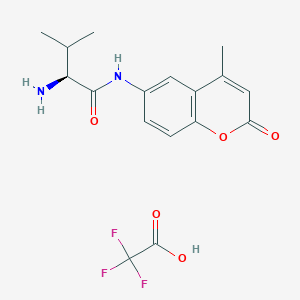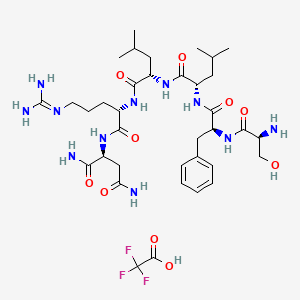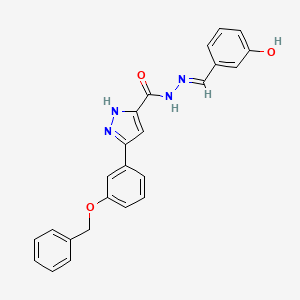
L-Valine 7-amido-4-methylcoumarin trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a trifluoroacetate salt form of (2S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)butanamide . This compound is particularly significant in the study of protease activity due to its fluorogenic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-VAL-AMC TFA involves the coupling of L-Valine with 7-amido-4-methylcoumarin. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of H-VAL-AMC TFA may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反応の分析
Types of Reactions
H-VAL-AMC TFA undergoes various chemical reactions, including:
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic reagents like amines or thiols.
Major Products Formed
Hydrolysis: L-Valine and 7-amino-4-methylcoumarin.
Oxidation: Oxidized derivatives of the coumarin moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
H-VAL-AMC TFA is widely used in scientific research, particularly in the following areas:
Protease Activity Assays: The compound is used as a fluorogenic substrate to measure the activity of various proteases.
Biochemical Studies: It is used to study the purification, characterization, cellular location, and tissue distribution of leucine aminopeptidase.
Drug Development: The compound is used in the development of inhibitors for proteases, which are potential therapeutic agents for various diseases.
Industrial Applications: It is used in quality control processes for the production of pharmaceutical peptides.
作用機序
The mechanism of action of H-VAL-AMC TFA involves its role as a substrate for proteases. When the compound is cleaved by a protease, it releases 7-amino-4-methylcoumarin, which is highly fluorescent. This fluorescence can be measured to determine the activity of the protease. The molecular targets of this compound are the active sites of proteases, where the cleavage occurs .
類似化合物との比較
Similar Compounds
L-Valine 7-Amido-4-methylcoumarin: Similar to H-VAL-AMC TFA but without the trifluoroacetate group.
L-Leucine 7-Amido-4-methylcoumarin: Another fluorogenic substrate with leucine instead of valine.
L-Isoleucine 7-Amido-4-methylcoumarin: Similar to H-VAL-AMC TFA but with isoleucine.
Uniqueness
H-VAL-AMC TFA is unique due to its trifluoroacetate group, which enhances its solubility and stability. This makes it particularly useful in various biochemical assays and industrial applications. Additionally, its fluorogenic properties make it an excellent substrate for protease activity assays .
特性
分子式 |
C17H19F3N2O5 |
|---|---|
分子量 |
388.34 g/mol |
IUPAC名 |
(2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-6-yl)butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H18N2O3.C2HF3O2/c1-8(2)14(16)15(19)17-10-4-5-12-11(7-10)9(3)6-13(18)20-12;3-2(4,5)1(6)7/h4-8,14H,16H2,1-3H3,(H,17,19);(H,6,7)/t14-;/m0./s1 |
InChIキー |
MCHFEDCKESEFSO-UQKRIMTDSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-benzhydryl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12043065.png)

![rac-trans-Paroxetine-D6 Maleate; (3RS,4SR)-3-[(1,3-Benzodioxol-5-yloxy)(dideuterio)methyl]-2,2,6,6,-tetradeuterio-4-(4-fluorophenyl)piperidine Maleate](/img/structure/B12043092.png)





![1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043127.png)


![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043145.png)
![8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043149.png)
